Calcium superphosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;dihydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2H3O4P.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZJARSYCHAEND-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH6O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872565 | |
| Record name | Calcium bis(dihydrogen phosphate) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-30-8 | |
| Record name | Calcium phosphate, monobasic, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bis(dihydrogen phosphate) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, calcium salt, hydrate (2:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PHOSPHATE, MONOBASIC, MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N4E6L5449 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Manufacturing Methodologies of Calcium Superphosphate
Raw Material Precursors and Geochemical Considerations
The quality and composition of the raw materials are critical determinants of the final product's characteristics and the efficiency of the manufacturing process. slideshare.net
The primary raw material for calcium superphosphate (B1263860) production is phosphate (B84403) rock, which is typically rich in apatite minerals. pcc.euagrophos.com The most common form is fluorapatite (B74983). nzic.org.nz These rocks are sedimentary, igneous, or metamorphic in origin, with sedimentary deposits being the most commercially exploited. pcc.euresearchgate.net The composition of phosphate rock varies significantly depending on its geological origin. ravensdown.co.nz For instance, deposits can be found in North America, Ukraine, Russia, Algeria, Tunisia, and Egypt. pcc.eu
The key component of phosphate rock for superphosphate production is its phosphorus pentoxide (P₂O₅) content, which can range from as low as 12% to as high as 40%. pcc.eu Commercial viability often requires a minimum tricalcium phosphate content of around 50%. eagri.org The variability in P₂O₅ content directly impacts the stoichiometry of the acidulation reaction and the final grade of the superphosphate produced. To ensure consistent product quality, manufacturers often blend rocks from different sources to achieve a desired chemical and physical specification. ravensdown.co.nz
Table 1: Illustrative Compositional Range of Phosphate Rocks from Different Origins
| Component | Moroccan Phosphate (%) | Florida Phosphate (%) | Western US Phosphate (%) |
| P₂O₅ | 30-38 | 28-36 | 20-32 |
| CaO | 48-54 | 45-52 | 35-48 |
| SiO₂ | 1-5 | 4-10 | 15-30 |
| Fe₂O₃ | 0.5-1.5 | 0.5-2.0 | 1.0-3.0 |
| Al₂O₃ | 0.5-1.5 | 0.5-2.0 | 1.0-3.0 |
| F | 3-4 | 3-4 | 2.5-3.5 |
| CO₂ | 4-6 | 2-5 | 1-4 |
Note: This table provides a general illustration of the variability; actual compositions can differ.
Impurities within the phosphate rock can have significant implications for the superphosphate manufacturing process and the quality of the final product. teara.govt.nz Common impurities include iron and aluminum oxides (Fe₂O₃ and Al₂O₃), carbonates, chlorides, and organic matter. eagri.orgteara.govt.nz
Research has explored various alternative materials to supplement or replace traditional phosphate rock, driven by interests in sustainability and waste valorization.
Waste mollusk shells, such as those from oysters, mussels, and cockles, are a rich source of calcium carbonate (CaCO₃). researchgate.netresearchgate.net These shells can be cleaned, dried, and finely milled to produce a high-purity calcium carbonate powder. researchgate.netnih.gov This bio-derived calcium carbonate can then be used as a raw material in the production of calcium phosphates. researchgate.netresearchgate.net The process typically involves reacting the mollusk-derived CaCO₃ with phosphoric acid to generate triple superphosphate (TSP), which consists of a mixture of calcium phosphate compounds. researchgate.net Further processing of the TSP through dissolution and recrystallization can yield high-purity monocalcium phosphate monohydrate (MCPM) and dicalcium phosphate dihydrate (DCPD). researchgate.net This approach presents a circular economy model, transforming a waste product into a valuable agricultural input. researchgate.net
Table 2: Phosphorus Content in Conventional and Alternative Raw Materials
| Raw Material | Typical Phosphorus Content (as P₂O₅) |
| Phosphate Rock | 12% - 40% pcc.eu |
| Sewage Sludge Ash | ~22% - 26% surfsharekit.nl |
Alternative Phosphate and Calcium Sources
Acidulation Processes and Reaction Kinetics
The core of superphosphate manufacturing is the acidulation process, where strong acids are used to convert the insoluble tricalcium phosphate in the raw material into soluble monocalcium phosphate. nzic.org.nzeagri.org
The acidulation process is a heterogeneous, multiphase reaction that is generally diffusion-limited. minia.edu.eg The reaction can be conceptually divided into two main stages. The first is a rapid reaction where the acid diffuses to the surface of the phosphate rock particles and reacts to form phosphoric acid and a layer of calcium sulfate (B86663). minia.edu.egcabidigitallibrary.org The second stage is a slower process, often referred to as curing or aging, where the phosphoric acid continues to react with the remaining phosphate rock to form monocalcium phosphate. minia.edu.egcabidigitallibrary.org This curing period can last from several days to weeks and is crucial for the completion of the reaction. cabidigitallibrary.orggoogle.com
The primary reaction for the production of single superphosphate (SSP) using sulfuric acid is: Ca₃(PO₄)₂ + 2H₂SO₄ → Ca(H₂PO₄)₂ + 2CaSO₄ cropnutrition.com
For triple superphosphate (TSP), phosphoric acid is used instead of sulfuric acid: Ca₃(PO₄)₂ + 4H₃PO₄ → 3Ca(H₂PO₄)₂ wikipedia.org
Several factors influence the rate of the acidulation reaction, including:
Particle Size: Finely grinding the phosphate rock increases the surface area available for reaction, thereby accelerating the process. slideshare.netnzic.org.nz
Acid Concentration: The concentration of the acid used is a critical parameter. For sulfuric acid, a concentration range of 62-69% is often considered optimal for industrial processes. minia.edu.eg
Temperature: The acidulation reaction is exothermic, and the temperature can rise to around 100-110°C. elementalchemistry.in This elevated temperature helps to drive the reaction forward. researchgate.net
Solid-to-Liquid Ratio: The ratio of phosphate rock to acid must be carefully controlled to ensure the desired products are formed and to manage the consistency of the reaction mixture. researchgate.net
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, including the initial mixing and the subsequent curing period. google.com
The kinetics of the dissolution of phosphate rock in acids like sulfuric and phosphoric acid have been described by models such as the shrinking core model. mdpi.comekb.eg In some cases, the reaction rate is controlled by the diffusion of reactants through a product layer (ash layer diffusion), while in other instances, it may be controlled by the chemical reaction at the surface of the unreacted core. ekb.egekb.eg
Sulfuric Acid Treatment for Single Superphosphate (SSP)
Ca₃(PO₄)₂ + 2H₂SO₄ → Ca(H₂PO₄)₂ + 2CaSO₄ cropnutrition.com
The manufacturing process begins with the grinding of phosphate rock to a fine powder, typically ensuring that 90% of the particles are smaller than 100-mesh. fertechinform.org This powdered rock is then mixed with sulfuric acid in a reactor. impactfertilisers.com.au The resulting semi-solid, plastic-like material is transferred to a den, where it is allowed to cool and solidify for several hours. cropnutrition.com Following this initial reaction period, the material is conveyed to a storage pile for a curing period that can last from two to six weeks to allow the chemical reactions to reach completion. impactfertilisers.com.aufertechinform.org Finally, the cured SSP is milled and screened to obtain the desired particle size or granulated for easier application. cropnutrition.com
The efficiency of single superphosphate production is highly dependent on the ratio of sulfuric acid to phosphate rock and the concentration of the acid. Research has shown that optimizing these parameters is crucial for maximizing the availability of phosphorus pentoxide (P₂O₅) in the final product.
The concentration of sulfuric acid used is typically diluted to between 68% and 75% H₂SO₄ before being mixed with the phosphate rock. fertechinform.org In some processes, water may be added separately during the mixing stage. fertechinform.org The heat generated from diluting concentrated sulfuric acid often necessitates cooling the acid to approximately 70°C to prevent the formation of lumpy SSP. fertechinform.org
A study on the formulation of SSP from Hazara rock phosphate investigated various sulfuric acid concentrations and dilutions. The results indicated that a 1:1 dilution of commercial sulfuric acid (approximately 50% v/v) at a rate of 60 liters per 100 kg of rock phosphate yielded the highest available P₂O₅ content of 19.24%. researchgate.netresearchgate.net Using acid concentrations that were either too high or too low resulted in a hygroscopic product with higher levels of free acids. researchgate.netresearchgate.net For a phosphate rock with a 34% P₂O₅ content, approximately 0.58 kg of 100% sulfuric acid is required per kilogram of rock. fertechinform.org Another study determined that optimal parameters for a specific Cuban phosphate rock were a sulfuric acid concentration of 72% and an acid-to-rock ratio of 2.02, which resulted in an assimilable phosphorus content of 12.28%. redalyc.org
Table 1: Effect of Sulfuric Acid Dilution on SSP P₂O₅ Content researchgate.net
| Acid-Water Ratio (v/v) | Available P₂O₅ Content (%) |
|---|---|
| 1:5 | 9.56 |
| 1:2 | 14.88 |
| 1:1 | 19.24 |
| 2:1 | 17.32 |
| Pure (20%) | 11.20 |
The reaction between phosphate rock and sulfuric acid to form single superphosphate is generally understood to occur in two concurrent stages. fertechinform.org
Stage 1: Formation of Phosphoric Acid: In the initial, rapid stage, sulfuric acid reacts with a portion of the phosphate rock to produce phosphoric acid (H₃PO₄) and calcium sulfate (gypsum). fertechinform.orgresearchgate.net
Ca₃(PO₄)₂ + 3H₂SO₄ → 2H₃PO₄ + 3CaSO₄
Stage 2: Formation of Monocalcium Phosphate: The phosphoric acid formed in the first stage then reacts with the remaining unreacted phosphate rock to form monocalcium phosphate, the primary component of SSP. fertechinform.orgresearchgate.net This second stage is slower and continues over a period of several days or weeks during the curing process. fertechinform.org
Ca₃(PO₄)₂ + 4H₃PO₄ → 3Ca(H₂PO₄)₂
The main component of phosphate rock is often fluorapatite (Ca₅(PO₄)₃F). During acidulation, the fluorine reacts with sulfuric acid to form hydrogen fluoride (B91410) (HF). fertechinform.orgnzic.org.nz The hydrogen fluoride can then react with silica (B1680970) present in the rock, leading to the volatilization of silicon tetrafluoride (SiF₄), which must be managed to prevent atmospheric pollution. fertechinform.org
Phosphoric Acid Treatment for Triple Superphosphate (TSP)
Triple superphosphate is a more concentrated phosphate fertilizer, typically containing 44% to 48% available P₂O₅. fertechinform.org It is produced by reacting phosphate rock with phosphoric acid instead of sulfuric acid. cropnutrition.comnzic.org.nz This process eliminates the formation of gypsum, resulting in a product with a higher phosphorus concentration. cropnutrition.com The general chemical reaction is:
Ca₃(PO₄)₂ + 4H₃PO₄ → 3Ca(H₂PO₄)₂ slideshare.net
The manufacturing process for TSP is similar in principle to that of SSP, involving the mixing of finely ground phosphate rock with the acid, a denning period for solidification, and a curing phase. fertechinform.org
The production of triple superphosphate is often described as a two-stage process, particularly when considering the origin of the phosphoric acid. slideshare.net
Stage 1: Phosphoric Acid Production: The first stage involves the production of wet-process phosphoric acid. This is achieved by reacting phosphate rock with sulfuric acid, which also produces calcium sulfate (gypsum) as a byproduct that is subsequently removed. slideshare.net
Stage 2: TSP Production: In the second stage, the phosphoric acid produced is reacted with another batch of finely ground phosphate rock to produce TSP. slideshare.net
For granular TSP, a common method is the Dorr-Oliver slurry granulation process. epa.gov In this continuous process, ground phosphate rock is reacted with phosphoric acid in a series of reactors. epa.gov The resulting slurry is then mixed with recycled fine particles in a granulator. The granules are subsequently dried, cooled, and screened to the desired size. epa.gov
The concentration of the phosphoric acid used is a critical factor that influences the reaction rate, product yield, and final composition of the TSP. For run-of-the-pile (ROP) TSP, wet-process phosphoric acid with a concentration of 50% to 55% P₂O₅ is typically used. epa.gov In contrast, the slurry granulation process for granular TSP often uses a lower concentration phosphoric acid (around 40% P₂O₅) to maintain the slurry in a fluid state during the mixing period. epa.gov
A study utilizing oyster shells as a calcium source investigated the effect of varying phosphoric acid concentrations (from 10% to 70% w/w) on TSP production. The results demonstrated a clear relationship between acid concentration and product yield. The highest yield (94.62%) was achieved with 60% w/w phosphoric acid. nih.gov Using a higher concentration of 70% w/w resulted in a lower yield of 71.77%, possibly due to a strong exothermic reaction affecting the hydration of the crystal structure. nih.gov Lower concentrations of phosphoric acid resulted in incomplete reaction and lower yields. nih.gov
Table 2: Effect of Phosphoric Acid Concentration on TSP Yield and Composition nih.gov
| Sample | Phosphoric Acid Conc. (% w/w) | Yield (%) | P₂O₅ Content (%) | CaO Content (%) |
|---|---|---|---|---|
| TSP10 | 10 | 28.59 | 41.40 | 35.70 |
| TSP20 | 20 | 50.45 | 45.92 | 34.33 |
| TSP30 | 30 | 66.86 | 55.48 | 33.64 |
| TSP40 | 40 | 80.49 | 60.11 | 32.58 |
| TSP50 | 50 | 88.36 | 63.88 | 30.67 |
| TSP60 | 60 | 94.62 | 70.32 | 26.89 |
The chemical analysis also showed that the P₂O₅ content of the product generally increased with higher concentrations of phosphoric acid, while the content of impurities decreased up to the 60% w/w concentration. nih.gov
Low Acidulation and Quick Conversion Processes
To improve the efficiency of superphosphate manufacturing, processes involving low acidulation and quick conversion have been developed. These methods aim to reduce the amount of mineral acid required and shorten the lengthy curing time associated with conventional processes. acs.org
One such process involves the acidulation of phosphate rock with a comparatively low acid-to-rock ratio. acs.org The acidulated mass is then subjected to further treatment, such as autoclaving, to accelerate the conversion of insoluble phosphates to soluble forms. acs.org This "quick-curing" or "quick-conversion" approach can significantly reduce the time and space needed for storage and curing. acs.org A pilot plant study of a low acidulation-quick conversion process reported that the resulting product had excellent physical properties and contained a desirable mix of citrate-soluble and water-soluble phosphorus pentoxide. acs.org
Thermal Aspects of Synthesis
This self-generated heat is vital for several reasons. Firstly, it accelerates the chemical reactions involved in the conversion of insoluble tricalcium phosphate into soluble monocalcium phosphate. Secondly, the high temperature facilitates the evaporation of excess water, which helps in the solidification and crystallization of the superphosphate. fertechinform.orgeagri.org The process is generally agreed to occur in two concurrent stages: an initial rapid reaction where sulfuric acid reacts with a portion of the phosphate rock to form phosphoric acid and calcium sulfate, followed by a slower second stage where the newly formed phosphoric acid reacts with the remaining phosphate rock. fertechinform.orgenvironmentclearance.nic.in
Control of the reaction temperature is important. The optimal concentration for sulfuric acid is typically between 68% and 70%. minia.edu.eg If the acid is too strong, it can slow the reaction by forming an insoluble layer of calcium sulfate on the rock particles, hindering further acid diffusion. Conversely, if the acid is too weak, the reaction rate is reduced due to a lower reaction temperature. minia.edu.eg The heat generated is sufficient to cause the plastic-like material to solidify in a "den" within 20 to 40 minutes, at which point its temperature is still around 100°C. fertechinform.org
Table 1: Thermal and Reaction Parameters in Superphosphate Synthesis
| Parameter | Value/Range | Significance | Source |
| Heat of Reaction | 108.44 kcal | Drives the reaction and aids in water evaporation. | fertechinform.org |
| Reaction Temperature | 100°C - 115°C | Optimal range for efficient reaction and solidification. | fertechinform.orgminia.edu.eg |
| Initial Solidification Time | 20 - 40 minutes | Time for the fluid slurry to set into a semi-solid mass in the den. | fertechinform.org |
| Optimal H₂SO₄ Concentration | 68% - 69.5% | Balances reaction rate and prevents passivation of rock particles. | minia.edu.eg |
Post-Reaction Processing and Granulation
Following the initial exothermic reaction and solidification in the den, the superphosphate material is moved to storage piles for a critical phase known as curing. fertechinform.orgcropnutrition.com This period is essential for the chemical reactions to approach completion, a process that can take from two to six weeks. fertechinform.orgpcc.eugoogle.com
During the curing stage, several important chemical transformations occur. The free phosphoric acid that was formed in the initial phase continues to react with any remaining unreacted phosphate rock. fertechinform.org This slow reaction is crucial for maximizing the conversion of insoluble phosphate to the plant-available, water-soluble form. As the curing progresses, there is a measurable decrease in the content of free acid, moisture, and unreacted rock. fertechinform.org Concurrently, the concentration of available and water-soluble phosphorus pentoxide (P₂O₅) increases, which is a key indicator of the fertilizer's quality. fertechinform.org The material also hardens and cools down from its initial high temperature. fertechinform.orgpcc.eu The completion of these reactions ensures the final product has the desired chemical composition and efficacy as a fertilizer.
To improve its physical properties for handling, storage, and application, cured superphosphate is often granulated. cropnutrition.comchristopherhagenord.comslideshare.net Granulation transforms the fine or powdered material into uniform, stronger particles. christopherhagenord.com Several techniques are employed in the industry, with the choice depending on factors like production scale and desired granule characteristics. christopherhagenord.com
Rotary Drum Granulation : This is a common method for large-scale production. Powdered superphosphate is fed into a rotating drum, where a binding liquid (typically water) is sprayed. christopherhagenord.comslideshare.net The tumbling action causes the particles to agglomerate and form granules. slideshare.netnzic.org.nz The process variables, such as drum rotation speed, liquid-phase ratio, and granulation time, significantly affect the efficiency and the physical properties of the final product, like granule hardness. bohrium.com
Pan Granulator (Disc Granulator) : This technique is often used in smaller capacity plants. The raw material powder is placed on a rotating, inclined disc, and a binding liquid is sprayed onto it. The rolling and layering action forms rounded granules. christopherhagenord.comfertilizer-machines.com This method is generally cost-effective and simple to operate. christopherhagenord.com
Double Roller Extrusion Granulator : This is a dry granulation method that does not require a liquid binder. christopherhagenord.comfertilizer-machines.com It works by compressing the dry superphosphate powder between two counter-rotating rollers to form a solid sheet, which is then broken up into granules. fertilizer-machines.comgea.com This process is advantageous in environments where moisture sensitivity or water usage is a concern. christopherhagenord.com
Granulation provides several benefits, including reduced dust, improved flowability for easier application, and more uniform particle size. publish.csiro.au The properties of the granules, such as size and hardness, can influence the rate at which nutrients are released into the soil. bohrium.compublish.csiro.au
Table 2: Comparison of Granulation Techniques for Calcium Superphosphate
| Granulation Technique | Principle of Operation | Key Advantages | Common Application | Source |
| Rotary Drum Granulator | Tumbling action with binder spray in a rotating cylinder. | High throughput, good granule uniformity, suitable for continuous processing. | Large-scale production lines. | christopherhagenord.combohrium.com |
| Pan Granulator | Rolling and layering on a rotating, tilted disc with binder spray. | Cost-effective, simple operation. | Small to medium-capacity plants. | christopherhagenord.comfertilizer-machines.com |
| Double Roller Extrusion | Compressing dry powder between two rollers to form a sheet, then breaking it into granules. | No drying required, suitable for moisture-sensitive material. | Plants with restrictions on water use or drying costs. | christopherhagenord.comfertilizer-machines.com |
Process Optimization for Enhanced Efficiency and Solubility
The particle size of the raw materials, particularly the phosphate rock, is a critical factor influencing the efficiency of superphosphate synthesis. To ensure a rapid and complete reaction with sulfuric acid, the phosphate rock must be finely ground. pcc.eunzic.org.nz Industrial processes often require that a high percentage of the rock particles pass through a specific mesh size, for example, 90% passing a 100-mesh screen or 75% being less than 75 microns in diameter. fertechinform.orgnzic.org.nzgoogle.com This fine grinding significantly increases the surface area of the rock available for acid attack, thereby accelerating the rate of dissolution and conversion to monocalcium phosphate. google.comnih.gov
The particle size of the final granulated product also has a significant impact on its agronomic effectiveness. publish.csiro.au While the primary phosphorus component, monocalcium phosphate, is readily water-soluble, the rate of dissolution of the entire granule can be affected by its size. publish.csiro.auresearchgate.net Smaller granules dissolve more rapidly, which can be advantageous for quick nutrient release but may also lead to faster fixation in the soil. publish.csiro.au Conversely, larger granules dissolve more slowly, providing a more sustained release of nutrients over time. publish.csiro.au Research indicates that the optimal particle size for the granulated product can vary depending on soil type and environmental conditions, with a diameter of around 2.5 mm often considered a good balance. researchgate.net
The primary measure of this compound quality is its content of water-soluble phosphorus, typically expressed as a percentage of P₂O₅. Maximizing this value is a key goal of the production process. Several factors are crucial for achieving high water solubility.
The quality of the phosphate rock is fundamental; high-grade rock with a lower proportion of impurities like iron and aluminum compounds is desirable, as these impurities can react to form less soluble phosphates, thereby reducing the water-soluble P₂O₅ content. fertechinform.orgadelaide.edu.au The acidulation process must be carefully controlled, including the concentration of the sulfuric acid (optimally 62-69.5%) and the acid-to-rock ratio. minia.edu.egredalyc.org
The curing process plays an indispensable role in maximizing water solubility. fertechinform.org During the multi-week curing period, the slow reaction between residual free phosphoric acid and unreacted phosphate rock continues, steadily increasing the proportion of water-soluble monocalcium phosphate. fertechinform.orgpcc.eu Inadequate curing will result in a product with lower available phosphorus. The water-soluble P content in commercial superphosphate products is often required by legislation to be above a certain threshold, commonly higher than 80%. adelaide.edu.au The remaining water-insoluble fraction may still have some agronomic value if it is soluble in a neutral ammonium (B1175870) citrate (B86180) solution. adelaide.edu.au
Recrystallization Processes for Specific Calcium Phosphate Forms
Recrystallization is a critical purification and separation technique in the synthesis and manufacturing of this compound. This process is particularly relevant for refining triple superphosphate (TSP), which is often a mixture of different calcium phosphate compounds. Through controlled dissolution and subsequent crystallization, it is possible to isolate more soluble and agronomically effective forms, such as monocalcium phosphate monohydrate (MCPM) and dicalcium phosphate dihydrate (DCPD), also known as brushite. researchgate.netmdpi.com
The fundamental principle of this recrystallization process involves dissolving the less pure triple superphosphate material in a solvent, typically water, and then creating conditions that allow for the selective precipitation of the desired calcium phosphate species. mdpi.compreprints.org This method effectively separates the more soluble monocalcium phosphate from the less soluble dicalcium phosphate and other impurities present in the initial TSP. researchgate.netmdpi.com
Research has demonstrated that by dissolving triple superphosphate derived from sources like oyster shells in distilled water at varying temperatures, a separation of calcium phosphate forms can be achieved. mdpi.com The insoluble fraction is largely composed of dicalcium phosphate dihydrate (CaHPO₄·2H₂O), while the soluble portion, upon evaporation, yields crystals of monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O). researchgate.netmdpi.com This recrystallization not only purifies the final product but also enhances its phosphorus content and solubility, which are crucial for its effectiveness as a fertilizer. researchgate.net
The conditions of the recrystallization process, such as temperature, pH, and the presence of other ions, significantly influence the type of calcium phosphate crystal that is formed. For instance, dicalcium phosphate dihydrate (brushite) is a common crystalline form obtained during these processes. researchgate.netresearchgate.net The transformation of monocalcium phosphate into dicalcium phosphate can also occur during these recrystallization steps. googleapis.com
The following interactive table summarizes the outcomes of a typical recrystallization process of triple superphosphate at different temperatures, showcasing the separation of monocalcium phosphate monohydrate (recrystallized product) and dicalcium phosphate dihydrate (non-soluble product).
Environmental Interactions and Biogeochemical Cycling of Calcium Superphosphate
Phosphorus Dynamics in Soil Systems
Once applied to the soil, the primary component of calcium superphosphate (B1263860), monocalcium phosphate (B84403), undergoes dissolution, releasing phosphate ions into the soil solution. The fate of these ions is then governed by a series of complex soil processes, including fixation, and is heavily influenced by soil properties such as pH. The long-term application of superphosphate can also lead to the accumulation of "legacy phosphorus," which has lasting effects on soil fertility.
Calcium superphosphate is characterized by its high water solubility, which allows for the rapid dissolution of its primary component, monocalcium phosphate [Ca(H₂PO₄)₂]. When granules of superphosphate come into contact with soil moisture, they dissolve and release a highly acidic solution with a pH that can be as low as 1.5. soiltech.co.nz This acidic solution contains a high concentration of phosphate ions (H₂PO₄⁻) and calcium ions (Ca²⁺) that then move into the surrounding soil matrix, primarily through diffusion. publish.csiro.au
The initial release of phosphate ions into the soil solution is rapid. However, this flush of soluble phosphorus is often more than what plants can immediately uptake. soiltech.co.nz The dissolution process also involves the formation of dicalcium phosphate, a less soluble form of phosphorus. soiltech.co.nz Studies have shown that mixing superphosphate with phosphate rock can enhance the dissolution of the latter due to the acidic environment created by the hydrolysis of monocalcium phosphate. researchpublish.com
A significant portion of the soluble phosphate released from this compound is quickly rendered unavailable to plants through a process known as phosphate fixation or sorption. cabidigitallibrary.orgpda.org.uk This process involves the removal of phosphate ions from the soil solution and their attachment to soil particles. soiltech.co.nz The mechanisms of fixation vary depending on the soil type and its chemical composition.
Acidic Soils: In soils with a low pH, phosphate ions readily react with iron (Fe) and aluminum (Al) oxides and hydroxides to form insoluble iron and aluminum phosphates. cabidigitallibrary.orgmdpi.comnih.govphytojournal.com This process is a dominant pathway for phosphorus fixation in many acidic, weathered soils. mdpi.com The large surface area of clay minerals and Fe/Al oxides in these soils provides numerous sites for phosphate adsorption. nih.gov
Alkaline and Calcareous Soils: In soils with a neutral to alkaline pH, particularly those rich in calcium carbonate (calcareous soils), phosphate ions precipitate with calcium to form various calcium phosphate compounds of low solubility, such as dicalcium phosphate and octacalcium phosphate, eventually converting to even more stable forms like apatite. nih.govphytojournal.comresearchgate.net The presence of calcium carbonate plays a major role in phosphate precipitation in these soils. publish.csiro.au
The table below summarizes the dominant phosphate fixation mechanisms in different soil types.
| Soil Type | Dominant Fixation Mechanism | Key Reactants | Resulting Compounds |
| Acidic Soils (pH < 6.0) | Adsorption and Precipitation | Iron (Fe) and Aluminum (Al) oxides and hydroxides | Insoluble Iron and Aluminum Phosphates |
| Alkaline/Calcareous Soils (pH > 7.0) | Precipitation | Calcium (Ca²⁺), Calcium Carbonate (CaCO₃) | Dicalcium Phosphate, Octacalcium Phosphate, Apatite |
Soil pH is a master variable controlling the availability of phosphorus to plants. nutrien-ekonomics.comsmartnutritionmst.comaces.edu The solubility of phosphate minerals and the extent of phosphate fixation are strongly pH-dependent.
The application of superphosphate itself can cause localized changes in soil pH. The dissolution of superphosphate granules creates a highly acidic zone, which can temporarily increase the solubility of iron and aluminum, potentially leading to the precipitation of iron and aluminum phosphates. soiltech.co.nz However, over a longer period and on a larger scale, the calcium in superphosphate can have a slight liming effect, potentially raising the pH of acidic soils. tandfonline.com Conversely, in alkaline soils, the acidic nature of the dissolving fertilizer can cause a gradual decrease in pH. core.ac.uk
Generally, phosphorus availability is highest in the pH range of 6.0 to 7.5. nutrien-ekonomics.com In acidic soils (pH < 6.0), phosphorus is predominantly fixed by iron and aluminum. umich.edu As the pH increases towards neutrality, the availability of phosphorus increases. nutrien-ekonomics.com In alkaline soils (pH > 7.5), phosphorus availability decreases again due to precipitation with calcium. umich.edu Therefore, managing soil pH through practices like liming in acidic soils is crucial for maximizing the efficiency of superphosphate fertilizers. nutrien-ekonomics.comsmartnutritionmst.com
Repeated applications of superphosphate over many years, often in excess of crop removal, have led to the accumulation of a significant reservoir of phosphorus in agricultural soils, known as "legacy phosphorus". cabidigitallibrary.orgumich.edumdpi.comcanada.ca This legacy phosphorus is the residual phosphorus that was not taken up by crops in the year of application and has become part of the less available soil phosphorus pools. mdpi.com
While much of this legacy phosphorus is in forms that are not immediately available to plants, it represents a potentially valuable nutrient source. cabidigitallibrary.orgcanada.ca A fraction of this legacy P can be slowly released back into the soil solution over time, contributing to crop nutrition for years or even decades after the last fertilizer application. mdpi.com The availability of legacy phosphorus is influenced by soil properties, environmental conditions, and management practices. cabidigitallibrary.org For instance, in an acidic soil, 21 years of superphosphate application led to an increase in the proportion of iron-adsorbed phosphorus and the formation of calcium-adsorbed phosphorus. mdpi.com Long-term application can also lead to an increase in the content of other elements present in the fertilizer, such as rare earth elements. nih.gov
The existence of legacy phosphorus has both positive and negative implications. On one hand, it can reduce the need for fresh fertilizer inputs if it can be effectively mobilized. cabidigitallibrary.org On the other hand, it can contribute to environmental problems like eutrophication if soil erosion transports phosphorus-rich particles into water bodies. cabidigitallibrary.orgmdpi.com
Effects on Soil Microbial Communities and Biogeochemical Processes
Soil microorganisms play a critical role in the biogeochemical cycling of phosphorus. The application of this compound can influence the structure and activity of these microbial communities, which in turn affects the transformation and availability of phosphorus in the soil.
Phosphate-solubilizing microorganisms (PSM) are a diverse group of bacteria and fungi that can enhance the availability of phosphorus to plants by converting insoluble forms of phosphorus into soluble forms. phytojournal.comnih.govcabidigitallibrary.org These microorganisms are ubiquitous in soils and play a key role in the phosphorus cycle. nih.govajbasweb.com
The primary mechanism by which PSM solubilize mineral phosphates, such as those fixed in the soil after superphosphate application, is through the production of organic acids. cabidigitallibrary.orgbirjand.ac.ir These organic acids lower the soil pH and chelate the metal cations (like calcium, iron, and aluminum) that are bound to phosphate, thereby releasing the phosphate ions into the soil solution. birjand.ac.irnih.gov PSM can also produce enzymes like phosphatases that mineralize organic phosphorus, making it available to plants. cabidigitallibrary.orgbirjand.ac.ir
Impacts on Nitrogen Cycling and Greenhouse Gas Emissions
The application of this compound (CaSSP) demonstrates notable effects on nitrogen cycling and the emission of greenhouse gases, particularly in agricultural and waste management contexts. Its chemical properties allow it to interact with various components of the nitrogen cycle, leading to reductions in ammonia (B1221849) volatilization and emissions of potent greenhouse gases like nitrous oxide and methane (B114726).
Ammonia Volatilization Reduction
This compound has been identified as an effective agent for mitigating ammonia (NH₃) volatilization, a significant pathway for nitrogen loss from agricultural systems. During the composting of chicken manure, the addition of this compound at different stages resulted in varied reductions in ammonia emissions. Specifically, additions during the heating, high temperature, and cooling phases reduced ammonia volatilization by 18.48%, 28.19%, and 0.91%, respectively nih.gov. The most effective reduction was observed when added during the high-temperature phase, which also correlated with a decrease in NH₃-related microorganisms and an inhibition of ammonification nih.gov.
In studies involving pig manure composting, the addition of superphosphate at levels from 3.3% to 13.2% (dry matter weight) decreased ammonia volatilization significantly researchgate.net. Further research showed that with 10–30% superphosphate addition, cumulative NH₃ emissions were reduced by 23.8–48.1% researchgate.net. Similarly, in rabbit manure management, the application of this compound led to a 32.7% reduction in ammonia emissions compared to untreated manure upv.es. The mechanism behind this reduction involves the acidification of the manure, which lowers the pH and thus reduces the conversion of ammonium (B1175870) (NH₄⁺) to ammonia gas (NH₃).
Table 1: Effect of this compound on Ammonia Volatilization
| Manure Source | Stage of Addition | Reduction in NH₃ Volatilization (%) | Reference |
|---|---|---|---|
| Chicken Manure | Heating Phase | 18.48 | nih.gov |
| Chicken Manure | High-Temperature Phase | 28.19 | nih.gov |
| Chicken Manure | Cooling Phase | 0.91 | nih.gov |
| Pig Manure | Composting (10-30% addition) | 23.8 - 48.1 | researchgate.net |
| Rabbit Manure | During manure accumulation | 32.7 | upv.es |
Nitrous Oxide and Methane Emission Mitigation
This compound also plays a crucial role in mitigating the emissions of nitrous oxide (N₂O) and methane (CH₄), two potent greenhouse gases. In a study on pig manure windrow composting, the amendment with CaSSP (5% w/w) significantly reduced N₂O emissions, with the maximum emission rate decreasing by 64.5% and total emissions by 49.8% compared to the control nih.govresearchgate.netmdpi.com. Other studies have reported N₂O emission reductions ranging from 22.2% to 55.4% during composting with superphosphate addition mdpi.com.
Similarly, CH₄ emissions can be curtailed with the use of superphosphate. During industrial-scale in-vessel swine manure composting, superphosphate addition reduced CH₄ emissions by 15.8–25.1% mdpi.comresearchgate.netdoaj.org. Research on pig manure windrow composting showed a 33.80% decrease in cumulative CH₄ emissions with CaSSP application nih.gov. The presence of sulfate (B86663) (SO₄²⁻) in superphosphate can enhance the competitiveness of sulfate-reducing bacteria, which in turn inhibits methanogens, leading to decreased CH₄ production researchgate.netnih.gov. However, it is worth noting that some studies have reported conflicting results, with one study finding an increase in CH₄ emissions during pig manure composting with superphosphate addition ccacoalition.org.
Table 2: Mitigation of Greenhouse Gas Emissions by this compound
| Greenhouse Gas | Source/System | Reduction in Emission (%) | Reference |
|---|---|---|---|
| Nitrous Oxide (N₂O) | Pig Manure Composting | 49.8 | nih.govresearchgate.netmdpi.com |
| Nitrous Oxide (N₂O) | Swine Manure Composting | 18.5 - 26.3 | mdpi.comresearchgate.netdoaj.org |
| Methane (CH₄) | Swine Manure Composting | 15.8 - 25.1 | mdpi.comresearchgate.netdoaj.org |
| Methane (CH₄) | Pig Manure Windrow Composting | 33.80 | nih.gov |
Modulation of Denitrifying Bacterial Communities
The reduction in N₂O emissions by this compound is closely linked to its influence on the microbial communities involved in the nitrogen cycle, particularly denitrifying bacteria. Denitrification is a microbial process that can produce N₂O as an intermediate product. Research has shown that CaSSP amendment can reshape the denitrifying bacteria community in a way that favors the reduction of N₂O to harmless dinitrogen gas (N₂) nih.govresearchgate.netmdpi.comsemanticscholar.org.
Specifically, the application of CaSSP has been found to reduce the abundance of the nirK gene, which encodes for nitrite (B80452) reductase, an enzyme involved in the production of N₂O nih.govresearchgate.netmdpi.comsemanticscholar.org. Concurrently, it enriches the abundance of the nosZ gene, which encodes for nitrous oxide reductase, the enzyme responsible for the conversion of N₂O to N₂ nih.govresearchgate.netsemanticscholar.org. By altering the balance of these key functional genes, this compound effectively modulates the activity of denitrifying bacteria to mitigate N₂O emissions. The changes in ammonium (NH₄⁺-N) and nitrate (B79036) (NO₃⁻-N) concentrations in response to CaSSP are believed to be key factors driving these shifts in the microbial community mdpi.comsemanticscholar.org.
Mitigation of Environmental Contamination
Beyond its impacts on nutrient cycling and greenhouse gas emissions, this compound serves as a valuable tool for mitigating certain forms of environmental contamination, including phosphorus runoff and the mobilization of heavy metals in soils and other substrates.
Phosphorus Runoff and Eutrophication Management
While phosphorus is an essential nutrient for plant growth, excessive amounts in aquatic ecosystems can lead to eutrophication, a process characterized by algal blooms, oxygen depletion, and a decline in water quality colostate.eduusda.gov. Agricultural runoff is a major nonpoint source of phosphorus pollution usda.govusda.gov. Proper management of phosphorus fertilizers like this compound is crucial to minimize these environmental risks.
Heavy Metal Immobilization in Contaminated Substrates
This compound has demonstrated significant efficacy in the immobilization of heavy metals in contaminated soils and industrial wastes like coal gangue. The phosphate component of the fertilizer reacts with heavy metals to form stable, less soluble metal-phosphate precipitates, thereby reducing their bioavailability and mobility in the environment eeer.orgmdpi.com.
In cadmium (Cd) contaminated soil, the application of this compound significantly decreased the amount of exchangeable Cd, a bioavailable form, and increased the proportion of residual Cd, which is more stable mdpi.com. The combination of biochar and this compound was found to be particularly effective, reducing Cd content in cabbage shoots by 46.26% mdpi.com.
Studies on coal gangue have shown that this compound can effectively passivate lead (Pb²⁺), zinc (Zn²⁺), and copper (Cu²⁺), transforming them from moderate or high pollution risk levels to non-polluted or slightly polluted levels eeer.org. The average passivation rate for Cu²⁺ in one study was 36.5% eeer.org. The mechanism involves the formation of insoluble metal-phosphate minerals, such as pyromorphite-like minerals in the case of lead, which effectively sequesters the heavy metals nih.gov.
Table 3: Heavy Metal Immobilization Efficiency of this compound
| Heavy Metal | Contaminated Substrate | Form of Metal Affected | Outcome | Reference |
|---|---|---|---|---|
| Cadmium (Cd) | Soil | Exchangeable and Residual | 45.86% decrease in exchangeable Cd | mdpi.com |
| Lead (Pb) | Soil | Non-residual to Residual | Up to 53% transformation to residual phase | nih.gov |
| Zinc (Zn) | Soil | Non-residual to Residual | Up to 15% transformation to residual phase | nih.gov |
| Copper (Cu) | Soil | Non-residual to Residual | Up to 13% transformation to residual phase | nih.gov |
| Lead (Pb²⁺), Zinc (Zn²⁺), Copper (Cu²⁺) | Coal Gangue | Mobile forms | Reduction from high/moderate to low/no pollution risk | eeer.org |
Mechanisms of Heavy Metal Passivation (e.g., Pb, Zn, Cu)
The application of this compound in contaminated soils and industrial wastes is an effective strategy for the immobilization, or passivation, of heavy metals such as lead (Pb), zinc (Zn), and copper (Cu). This process reduces the mobility and bioavailability of these metals, thereby mitigating their potential environmental toxicity. The primary mechanisms of passivation involve chemical reactions that convert soluble and exchangeable forms of heavy metals into more stable, insoluble mineral phases.
The main passivation mechanisms facilitated by this compound include:
Precipitation of Insoluble Metal Phosphates: The phosphate ions (H₂PO₄⁻ and HPO₄²⁻) released from the dissolution of monocalcium phosphate—the main component of superphosphate—react with heavy metal cations (e.g., Pb²⁺, Zn²⁺, Cu²⁺) in the soil solution. This leads to the precipitation of highly insoluble and stable metal phosphate minerals. For instance, lead can precipitate as pyromorphite (B1263725) (Pb₅(PO₄)₃Cl), which is one of the most stable lead minerals in soil environments. These precipitation reactions effectively lock the heavy metals into solid forms, reducing their concentration in the soil water and their uptake by plants.
Ion Exchange and Adsorption: Phosphates can participate in ion exchange processes on the surfaces of soil minerals and organic matter. Additionally, the calcium (Ca²⁺) from the superphosphate can exchange with heavy metal cations adsorbed to soil colloids, although the more significant mechanism is the formation of metal phosphates. The application of phosphate-containing materials can enhance the transformation of heavy metals from exchangeable forms to more stable residual forms. mdpi.comresearchgate.net
Research on coal gangue, a significant industrial waste, has demonstrated the efficacy of this compound in passivating heavy metals. A comparative study highlighted that this compound fertilizer achieved notable passivation rates for Pb²⁺, Zn²⁺, and Cu²⁺. eeer.org The process involves converting the more mobile, acid-soluble fractions of these metals into less mobile, residual states. eeer.org
Table 1: Average Passivation Rates of Heavy Metals in Coal Gangue
This table shows the average passivation efficiency of this compound Fertilizer (CSF) compared to Tricalcium Phosphate (Ca₃(PO₄)₂) for Lead (Pb²⁺), Zinc (Zn²⁺), and Copper (Cu²⁺) in coal gangue waste.
| Passivation Material | Average Pb²⁺ Passivation Rate (%) | Average Zn²⁺ Passivation Rate (%) | Average Cu²⁺ Passivation Rate (%) |
|---|---|---|---|
| This compound Fertilizer (CSF) | 66.4 | 56.0 | 36.5 |
| Tricalcium Phosphate (Ca₃(PO₄)₂) | 39.2 | 54.3 | 30.9 |
Applicability in Industrial Waste Remediation (e.g., Coal Gangue, Sewage Sludge Ash)
This compound has demonstrated significant utility in the remediation of various industrial wastes, primarily by stabilizing heavy metals and, in some cases, enabling the recycling of nutrients.
Coal Gangue: As a major solid waste from coal mining, coal gangue often contains elevated levels of heavy metals that can leach into the environment. mdpi.com The application of this compound is an effective method for the harmless treatment of this waste. eeer.org By passivating heavy metals like Pb, Zn, and Cu, this compound reduces their mobility and environmental risk, transforming contaminated coal gangue to a slight or clean level. eeer.org This stabilization is crucial for the safe disposal or potential reuse of coal gangue as a filling material in land reclamation projects. eeer.orgmdpi.com
Sewage Sludge Ash (SSA): Sewage sludge is a byproduct of wastewater treatment that is rich in phosphorus but can also contain heavy metals. mdpi.comjournalcjast.com Incineration of this sludge produces sewage sludge ash (SSA), concentrating both the phosphorus and the contaminants. mdpi.com this compound production offers a promising pathway for recycling the phosphorus from SSA. mdpi.comresearchgate.net In this process, SSA can be used to partially substitute the rock phosphate typically used as the raw material for manufacturing superphosphate. mdpi.com Studies have shown that superphosphate produced with up to 25% replacement of rock phosphate by SSA did not negatively affect maize growth or phosphorus uptake. mdpi.com However, the concentration of potential toxic elements in the SSA must be carefully monitored to ensure the final fertilizer product is safe for agricultural use and complies with regulatory limits. mdpi.com Technologies for removing volatile heavy metals during the incineration phase are essential to improve the quality of SSA for this application. mdpi.com
Coating Technologies for Reduced Phosphorus Leaching
While this compound is a valuable source of phosphorus, its high water solubility can lead to significant phosphorus loss through leaching, especially in sandy soils or areas with heavy rainfall. publish.csiro.ausoilqualityknowledgebase.org.au This leaching reduces nutrient use efficiency and can contribute to the eutrophication of nearby water bodies. missouri.edu To mitigate this issue, various coating technologies have been developed to transform soluble phosphate fertilizers into controlled-release fertilizers (CRFs). icl-group.comask-chemicals.com
The primary goal of coating is to create a semi-permeable barrier around the fertilizer granule. icl-group.com This barrier controls the rate at which water contacts the fertilizer and dissolves the nutrients, thereby synchronizing nutrient release with plant demand and minimizing environmental losses. ask-chemicals.comnih.gov
Key coating technologies applicable to this compound include:
Polymer Coatings: This is a common method where a thin layer of polymer or resin is applied to the fertilizer granules. icl-group.com The composition and thickness of the polymer coating determine the rate of nutrient release. ask-chemicals.com Water vapor penetrates the coating, dissolving the internal nutrient core, and the resulting nutrient solution is slowly released through microscopic pores. icl-group.comask-chemicals.com Thermoplastic resins like polyolefin are often used, but their lack of biodegradability can lead to the accumulation of microplastics in the soil. nih.gov
Biodegradable Coatings: To address the environmental concerns of conventional polymer coatings, research has focused on developing biodegradable materials. icl-group.commdpi.com These materials are designed to break down in the soil over time. icl-group.com Natural polymers such as chitosan, starch, and lignin (B12514952) have been successfully used as coating layers. mdpi.com For example, a polyurethane system where the polyol component is derived from over 60% renewable raw materials has been developed, offering a more sustainable option. ask-chemicals.com
Inorganic Material Coatings: Materials like sulfur have been used to coat fertilizers. While effective at slowing release, sulfur coatings can be brittle and prone to cracking, leading to uncontrolled nutrient release. Large quantities of sulfur-coated fertilizers can also increase soil acidity. nih.gov
These coating technologies significantly enhance nutrient use efficiency, reduce the number of fertilizer applications needed, and limit the negative environmental impacts associated with phosphorus leaching and runoff. icl-group.comballance.co.nz
Advanced Analytical and Characterization Techniques for Calcium Superphosphate Research
Spectroscopic and Diffraction Methods
Spectroscopic and diffraction techniques are fundamental in identifying the constituent phases, molecular structure, and elemental makeup of calcium superphosphate (B1263860).
X-ray Diffraction (XRD) is an indispensable tool for the analysis of crystalline materials like calcium superphosphate. It allows for the identification of the specific crystalline phases present and provides detailed information about their crystal structure. The primary crystalline component of commercial triple superphosphate is monocalcium phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O).
Quantitative phase analysis of this compound and related phosphate fertilizers can be performed using the Rietveld refinement method with XRD data. fetena.net This powerful technique allows for the precise determination of the weight fractions of different crystalline phases in a mixture without the need for internal or external standards. fetena.netgoogle.com XRD is also sensitive to the degree of crystallinity, with broader peaks often indicating smaller crystallite sizes or the presence of amorphous content. acs.org
Interactive Table: Characteristic XRD Peaks for Monocalcium Phosphate Monohydrate
| 2θ Angle (°) | Miller Indices (hkl) |
| 22.95 | (021) |
| 24.18 | (120) |
Note: The exact 2θ values can vary slightly depending on the instrument and experimental conditions.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FT-IR is used to confirm the presence of the dihydrogen phosphate ion ([H₂PO₄]⁻) and water of hydration (H₂O), which are the key components of monocalcium phosphate monohydrate. jmaterenvironsci.com
The FT-IR spectrum of Ca(H₂PO₄)₂·H₂O displays several characteristic absorption bands corresponding to the vibrational modes of its constituent subunits. jmaterenvironsci.com Strong absorption bands in the region of 1100–900 cm⁻¹ are attributed to the P–O stretching vibrations. jmaterenvironsci.com The O-P-O bending vibrations typically appear in the 600–450 cm⁻¹ range. jmaterenvironsci.com Furthermore, the presence of P-O-H bonds is confirmed by bands around 1230 cm⁻¹ and 854 cm⁻¹, which are assigned to the out-of-plane and in-plane bending modes of P-O-H, respectively. jmaterenvironsci.com The FT-IR spectra of triple superphosphate and pure monocalcium phosphate monohydrate are very similar, dominated by the vibrational modes of Ca(H₂PO₄)₂·H₂O. chalcogen.ro FT-IR can also be used to distinguish between amorphous and crystalline calcium phosphates, as the latter typically show sharper and more defined absorption bands. scispace.com
Interactive Table: Key FT-IR Vibrational Bands for Monocalcium Phosphate Monohydrate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 1230 | Out-of-plane bending | P-O-H |
| 1100-900 | Stretching | P-O |
| 854 | In-plane bending | P-O-H |
| 600-450 | Bending | O-P-O |
Energy Dispersive X-ray (EDX) spectroscopy, often coupled with scanning electron microscopy (SEM), is a technique used for the elemental analysis of a sample. researchgate.net It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam. researchgate.net This technique is highly valuable for confirming the elemental composition of this compound.
EDX analysis of this compound samples consistently shows the presence of the expected elements: Calcium (Ca), Phosphorus (P), and Oxygen (O). researchgate.net This provides a direct confirmation of the chemical nature of the material. The relative atomic or weight percentages of these elements can also be determined, offering a semi-quantitative assessment of the sample's purity. For instance, in a study of synthesized calcium phosphate, EDX spectra revealed the presence of 13.4% Ca, 13% P, and 73% O by weight. researchgate.net In addition to point analysis, EDX can be used to create elemental maps, which show the spatial distribution of different elements across the surface of the sample, confirming a homogeneous distribution of Ca, P, and O in the crystals. fertilizer.orgresearchgate.net
Interactive Table: Example Elemental Composition of Calcium Phosphate from EDX
| Element | Weight % |
| Calcium (Ca) | 13.4 |
| Phosphorus (P) | 13.0 |
| Oxygen (O) | 73.0 |
Note: These values are illustrative and can vary between samples.
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the behavior of this compound upon heating, including its thermal stability, decomposition pathways, and water content.
Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. ebatco.comwikipedia.org When used together, these techniques provide a comprehensive picture of the thermal degradation process of this compound.
The thermal decomposition of the primary component of this compound, monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O), is a complex, multi-step process. jmaterenvironsci.com TG analysis reveals several distinct stages of weight loss corresponding to dehydration and condensation reactions. The process generally involves the initial loss of the water of hydration, followed by the condensation of the dihydrogen phosphate ions to form pyrophosphates and eventually polyphosphates at higher temperatures. jmaterenvironsci.comacs.org
A typical TG curve for Ca(H₂PO₄)₂·H₂O shows four main stages of weight loss in the temperature range of 100-600 °C. jmaterenvironsci.com The total mass loss is approximately 22.88%, which is in close agreement with the theoretical value of 21.42% for the loss of three moles of water per mole of the compound. jmaterenvironsci.com The corresponding DTG (Derivative Thermogravimetry) curve shows peaks at the temperatures of maximum weight loss rate for each stage. The DSC or DTA (Differential Thermal Analysis) curve will show endothermic peaks corresponding to the energy absorbed during these dehydration and decomposition steps. chalcogen.ro The final product of this thermal decomposition above 600 °C is calcium polyphosphate (CaP₂O₆). jmaterenvironsci.com
Interactive Table: Thermal Decomposition Stages of Ca(H₂PO₄)₂·H₂O
| Temperature Range (°C) | DTG Peak (°C) | Process |
| 100-150 | ~127 | Dehydration (loss of H₂O) |
| 150-200 | ~182 | Condensation |
| 200-250 | ~237 | Further Condensation |
| 250-600 | ~265 | Polyphosphate formation |
Source: Adapted from research findings on the thermal analysis of monocalcium phosphate monohydrate. jmaterenvironsci.com
Thermogravimetric analysis is a direct and effective method for determining the water content in this compound. The initial weight loss observed in the TG curve at temperatures between approximately 100 °C and 150 °C corresponds to the removal of the molecule of crystalline water from Ca(H₂PO₄)₂·H₂O. jmaterenvironsci.comgoogle.com
Subsequent weight loss at higher temperatures signifies significant structural changes within the material. After the initial dehydration, the anhydrous monocalcium phosphate begins to undergo a series of condensation reactions. Two dihydrogen phosphate ([H₂PO₄]⁻) ions combine, eliminating a molecule of water to form a pyrophosphate bridge (P-O-P). This results in the formation of calcium acid pyrophosphate (CaH₂P₂O₇). jmaterenvironsci.com As the temperature increases further, this process continues, leading to the formation of longer polyphosphate chains and ultimately, calcium polyphosphate (Ca(PO₃)₂), which is the stable end product at temperatures above 500-600 °C. jmaterenvironsci.com These transformations from an orthophosphate to pyrophosphate and then to polyphosphate represent fundamental changes in the chemical structure of the compound, driven by thermal energy.
Microscopic and Morphological Characterization
The physical form of this compound plays a critical role in its dissolution kinetics and, consequently, its agronomic effectiveness. Microscopic techniques are therefore indispensable for characterizing its particle morphology and surface features.
Scanning Electron Microscopy (SEM) is a powerful tool for investigating the microstructure of materials, providing high-resolution images of a sample's surface topography. In the context of this compound, SEM analysis is crucial for understanding the size, shape, and surface characteristics of the particles, which collectively influence its behavior as a fertilizer.
Research utilizing SEM has shown that commercial single superphosphate (SSP) fertilizers consist of particles with irregular shapes and a wide distribution of sizes. oup.comlegislation.gov.uk The morphology of these particles can be significantly altered through mechanical processes like milling. SEM micrographs reveal that the milling process can lead to a reduction in particle size, but prolonged milling may also cause agglomeration, where smaller particles clump together. oup.comlegislation.gov.uk This agglomeration is a critical factor, as it can negatively impact the availability of phosphorus.
The surface of this compound particles, as observed through SEM, can be rough and uneven. researchgate.net In some cases, the particles may appear as agglomerates of smaller, irregular crystals. researchgate.net The high resolution afforded by SEM allows for a detailed examination of these surface features, which are the primary sites of interaction with soil and water. The porous nature of some phosphate materials can also be visualized, which has implications for moisture retention and dissolution rates. The combination of SEM with Energy Dispersive X-ray Spectroscopy (EDS) further enhances the analysis by providing elemental composition data of the observed particles, confirming the presence of calcium, phosphorus, and oxygen.
Interactive Table: Morphological Characteristics of Superphosphate Particles Observed by SEM
| Characteristic | Description | Significance |
| Particle Shape | Typically irregular and non-uniform. oup.comresearchgate.net | Affects packing density and flowability of the fertilizer. |
| Particle Size | Varies widely; can be modified by milling. oup.comlegislation.gov.uk | Smaller particles have a larger surface area, potentially leading to faster dissolution. |
| Agglomeration | Tendency for particles to group together, especially after prolonged milling. oup.comlegislation.gov.uk | Can reduce the effective surface area and hinder phosphorus availability. |
| Surface Topography | Often rough and uneven. researchgate.net | Influences the rate of water absorption and chemical reactions at the particle surface. |
Chemical and Solution-Based Analytical Methods
The efficacy of this compound as a fertilizer is directly related to the chemical forms of phosphorus it contains and their solubility. A suite of chemical and solution-based analytical methods is employed to quantify these different phosphorus fractions, providing a comprehensive profile of the fertilizer's potential nutrient availability.
The determination of water-soluble phosphorus is a key measure of the readily available phosphate in a fertilizer. This fraction is considered to be immediately accessible for plant uptake upon application.
Official methods, such as those from AOAC INTERNATIONAL, provide standardized procedures for this analysis. oup.com A common approach involves extracting a known weight of the fertilizer sample with water. oup.com For instance, a 1-gram sample may be mixed with 250 ml of water and agitated for a specific period to dissolve the water-soluble components. oup.com The resulting solution is then filtered to separate the dissolved phosphate from the insoluble residue.
The concentration of phosphorus in the filtrate can be determined by various techniques, including:
Gravimetric Quinolinium Molybdophosphate Method: This classic method involves the precipitation of phosphate as quinolinium molybdophosphate, which is then dried and weighed.
Spectrophotometry: A widely used method where a reagent, such as ammonium (B1175870) molybdate, is added to the phosphate solution to form a colored complex. researchgate.net The intensity of the color, which is proportional to the phosphate concentration, is measured with a spectrophotometer. researchgate.net
Volumetric Titration: In some methods, the phosphate solution is titrated with a standard solution of sodium hydroxide (B78521) to a specific endpoint, allowing for the calculation of the phosphoric acid content.
The results are typically expressed as the percentage of water-soluble phosphorus pentoxide (% P₂O₅) in the fertilizer.
To ascertain the entire phosphorus content of this compound, including both soluble and insoluble forms, a total phosphorus analysis is performed. This involves a more aggressive digestion procedure to bring all the phosphorus into solution.
The process generally begins with the digestion of the fertilizer sample using strong acids. A common digestion mixture includes nitric acid and hydrochloric acid. The sample is heated with the acid mixture until all the organic matter is destroyed and the phosphorus is converted to orthophosphate.
Once the digestion is complete and the sample is cooled and diluted, the total phosphorus concentration in the digestate is determined using methods similar to those for water-soluble phosphorus, such as:
Spectrophotometry: The molybdenum blue method is a sensitive colorimetric technique often used for determining total phosphorus in soil and fertilizer extracts. researchgate.net
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): A modern instrumental technique that can accurately measure the concentration of phosphorus along with other elements in the digested sample.
Thermometric Titration: This method involves titrating the phosphate-containing solution with a standard magnesium solution, where the exothermic formation of magnesium ammonium phosphate is monitored to determine the endpoint.
The total phosphorus content is also expressed as the percentage of total phosphorus pentoxide (% P₂O₅).
Interactive Table: Comparison of Phosphorus Analysis Methods
| Analytical Method | Principle | Application |
| Gravimetry | Precipitation of phosphate and weighing the resulting solid. | Determination of water-soluble and total phosphorus. |
| Spectrophotometry | Formation of a colored complex with phosphate and measuring light absorbance. researchgate.net | Widely used for water-soluble, total, and citrate-soluble phosphorus. |
| Volumetric Titration | Titration of phosphoric acid with a standard base. | Primarily for water-soluble phosphorus determination. |
| ICP-OES | Measurement of atomic emissions from an inductively coupled plasma. | Determination of total elemental phosphorus. |
| Thermometric Titration | Monitoring temperature change during an exothermic precipitation reaction. | Used for the determination of total phosphate. |
Not all the phosphorus in superphosphate that is insoluble in water is unavailable to plants. A portion of it can be dissolved by weak acids, such as those exuded by plant roots. The citrate-soluble phosphorus fraction is intended to estimate this portion of "available" but not immediately water-soluble phosphate.
The standard method for this determination involves extracting the fertilizer with a neutral ammonium citrate (B86180) solution. legislation.gov.uk Typically, the residue from the water-soluble phosphorus extraction is treated with a neutral ammonium citrate solution at a specific temperature, often 65°C, for a set period with agitation. legislation.gov.uk This process dissolves dicalcium phosphate and other phosphate compounds that are not soluble in water but are considered to be available to plants over time.
After the extraction, the solution is filtered, and the phosphorus content in the filtrate is determined using methods like spectrophotometry or gravimetry. The "available" phosphorus is often calculated as the sum of the water-soluble and citrate-soluble phosphorus fractions.
Emerging Research Frontiers and Sustainable Innovations
Development of Enhanced Calcium Superphosphate (B1263860) Formulations
To improve nutrient delivery and plant uptake, scientists are developing new formulations of superphosphate that go beyond the traditional composition. These enhanced versions aim to provide more comprehensive plant nutrition and control the release of phosphorus over time.
Standard superphosphate is an excellent source of phosphorus, calcium, and sulfur teara.govt.nz. However, modern agricultural practices recognize the need for a balanced supply of micronutrients for optimal plant health and yield. Research is now focused on creating enhanced efficiency fertilizers (EEFs) that integrate essential micronutrients directly into the superphosphate formulation chsagronomy.comfarmpep.net.
Research has also explored the development of trace element-codoped calcium phosphate (B84403) (teCaP) particles. While initial studies focused on biomedical applications, the methodology demonstrates the potential for creating highly integrated, multi-nutrient compounds that could be adapted for agricultural use to improve the retention and bioavailability of various essential trace elements nih.gov. The goal of these integrated fertilizers is to meet the comprehensive nutritional requirements of specific crops through a single, efficient product ammoniumfert.com.
A significant portion of phosphorus from conventional, water-soluble superphosphate can be lost to the environment through runoff or become fixed in the soil, making it unavailable to plants mdpi.comacs.org. To address this, slow-release and controlled-release formulations have become a key area of research. These "enhanced efficiency fertilizers" (EEFs) utilize various mechanisms, including specialized coatings and different chemical compositions, to control the rate at which phosphorus is released farmpep.netusda.gov.
One approach involves coating superphosphate granules with biodegradable biopolymers. For example, researchers have successfully used formulations based on lignin (B12514952) and k-carrageenan to coat triple superphosphate (TSP) acs.org. These coatings act as a barrier to water, significantly slowing the diffusion of phosphorus.
| Formulation | Phosphorus Release after 6 hours in water |
|---|---|
| Uncoated TSP | 72.00% |
| Lignin-coated TSP | ~36.00% |
| Lignin-Carrageenan-coated TSP | 28.21% |
| Lignin-Carrageenan-PEG-coated TSP | 13.51% |
Another innovative method utilizes waste biomass, such as spent coffee grounds, impregnated with TSP to create organomineral fertilizer pellets researchgate.netscielo.br. Through a process of thermal treatment, the biomass can be partially carbonized, which promotes the adsorption of phosphorus onto the porous matrix of the pellet. This allows for a much slower release of the nutrient. A study found that a fertilizer pellet treated at 400°C for 30 minutes was classified as a slow-release fertilizer, releasing 90% of its phosphorus over 793.3 hours, compared to just 13.8 hours for an untreated pellet researchgate.netscielo.br. These technologies not only improve nutrient use efficiency but also contribute to a circular economy by repurposing waste materials scielo.br.
Sustainable Resource Management in Superphosphate Production
The production of superphosphate has traditionally relied heavily on mined phosphate rock, a finite resource. The industry is now facing pressure to adopt more sustainable practices, focusing on recycling phosphorus from alternative sources and reducing dependence on geological reserves ambrook.comresoilfoundation.org.
Vast amounts of phosphorus are present in various waste streams, which are now being recognized as valuable secondary sources for fertilizer production.
Sewage Sludge: Municipal wastewater treatment processes generate large quantities of sewage sludge, which is rich in phosphorus tu-braunschweig.deiastate.edu. In Germany, for instance, sewage sludge contains enough phosphorus to cover approximately 40% of the country's mineral fertilizer needs tu-braunschweig.de. Legislation, such as the amended German Sewage Sludge Ordinance, is mandating the recovery of this phosphorus by 2029 tu-braunschweig.deibu-tec.com.
The most common recovery methods involve the incineration of sludge to produce a phosphorus-rich sewage sludge ash (SSA). From this ash, phosphorus can be extracted using thermochemical or wet chemical processes iastate.eduat-cz.eu. Another significant technology is the precipitation of phosphorus from sludge to form crystalline products, most notably struvite (magnesium ammonium (B1175870) phosphate), which can be used as a high-quality slow-release fertilizer tu-braunschweig.deiastate.eduresearchgate.net.
| Recycled Fertilizer | Production Basis |
|---|---|
| Struvite SSL / AirPrex® | Precipitation from sludge liquor |
| P-RoC® | Thermochemical treatment of sewage sludge ash |
| Mephrec® | Chemical extraction from sewage sludge ash |
| Pyrolysis Coal / Ash (Mg-SSA) | Pyrolysis/Incineration of sludge |
Mollusk Shells: The seafood industry generates a significant amount of under-utilized waste in the form of mollusk shells researchgate.netresearchgate.net. These shells, primarily composed of calcium carbonate, present an opportunity for phosphorus recovery from wastewater researchgate.netmdpi.com. When added to phosphate-containing water, the shells can induce the precipitation of phosphorus in the form of hydroxyapatite, a compound of interest to the fertilizer industry mdpi.com. The shells can be chemically calcined or modified to enhance their adsorption capacity for phosphate researchgate.netnih.gov.
Furthermore, waste mollusk shells can serve as a direct renewable source of calcium carbonate for producing calcium phosphate fertilizers. Research has demonstrated a simple and environmentally friendly method where phosphoric acid is reacted with cleaned and milled mollusk shells to generate triple superphosphate (TSP). This TSP can then be further refined to produce more pure and soluble fertilizers like monocalcium phosphate monohydrate (MCPM) and dicalcium phosphate dihydrate (DCPD) researchgate.net.
Global agricultural systems are heavily dependent on mineral fertilizers produced from phosphate rock, a non-renewable resource that is unevenly distributed globally resoilfoundation.org. Projections indicate that maximum global phosphate production could be reached as early as 2030, with peak phosphorus potentially occurring by 2050, which could lead to increased fertilizer prices and geopolitical instability resoilfoundation.orgibu-tec.com.
To mitigate this, a multi-faceted approach is necessary. Key strategies include:
Maximizing Recycling: The large-scale recovery and recycling of phosphorus from various waste streams, including sewage sludge and agricultural manure, is imperative to supplement mineral fertilizer usage resoilfoundation.orgfertilizer.org.
Improving Agricultural Efficiency: Less than 20% of the phosphorus applied in agriculture is ultimately consumed in food, with the remainder often lost to the environment ambrook.com. Improving phosphorus use efficiency at the farm level is crucial fertilizer.org.
Utilizing Agro-Food By-Products: Research has shown that combining phosphate rock with food-processing by-products like citrus pomace or barley spent grain can significantly increase its solubility and phosphorus release. This is largely attributed to a reduction in pH caused by the organic by-products, making the phosphorus more available to plants mdpi.com.
Adopting Agroecological Practices: The use of crop rotations and specific cover crops, such as white lupin or buckwheat, can help mobilize phosphorus already present in the soil, making it more available for subsequent crops and reducing the need for external fertilizer application resoilfoundation.org.
These strategies are essential for creating a more circular economy for phosphorus and ensuring long-term food security without complete dependence on finite geological reserves fertilizer.org.
Precision Agriculture and Optimized Application Strategies
Precision agriculture represents a paradigm shift in farm management, moving away from uniform field applications towards a more targeted and data-driven approach. This methodology integrates advanced technologies to optimize the application of inputs like superphosphate, aiming to enhance crop yields, reduce costs, and minimize environmental impact folio3.comynfertilizer.com.
The core of precision fertilization is the ability to apply nutrients with high accuracy to specific areas of a field based on their actual needs folio3.com. This is achieved using a suite of technologies, including:
Soil Sensing: Real-time sensors can measure key soil parameters such as moisture, temperature, and nutrient levels.
GPS-Guided Equipment: GPS technology allows for precise mapping and variable-rate application, ensuring that fertilizer is distributed only where it is needed and in the correct amounts.
Advanced Crop Management Software: This software integrates data from various sources to create detailed fertilization plans tailored to specific crops and field conditions folio3.com.
By adopting these technologies, farmers can optimize the timing and method of superphosphate application, whether through broadcasting, banding (placement near the seed), or fertigation (application through an irrigation system) ammoniumfert.comynfertilizer.com. The benefits are substantial, leading to a reduction in fertilizer runoff and leaching into waterways, which in turn protects water quality and reduces greenhouse gas emissions like nitrous oxide folio3.com. This optimized approach ensures that the phosphorus is used more efficiently by the crops, leading to better root development, healthier plants, and ultimately, higher productivity folio3.comynfertilizer.com.
Novel Applications Beyond Traditional Agriculture
Beyond its role in agriculture, calcium superphosphate is emerging as an effective agent for the environmental remediation of soils and industrial wastes contaminated with heavy metals. eeer.orgeeer.org This application leverages the phosphate content of the fertilizer to immobilize toxic heavy metals such as cadmium (Cd), lead (Pb), zinc (Zn), and copper (Cu), reducing their mobility and bioavailability in the environment. eeer.orgresearchgate.netresearchgate.net The process, known as chemical immobilization or passivation, converts hazardous, water-soluble metals into more stable, insoluble forms that are less likely to be absorbed by plants or leach into groundwater. eeer.orgmdpi.com
The primary mechanism behind this remediation is the precipitation of highly insoluble metal-phosphate minerals. researchgate.netmdpi.com When this compound is introduced into contaminated soil, the phosphate ions (PO₄³⁻) react with dissolved heavy metal ions (e.g., Pb²⁺, Cd²⁺) to form stable compounds like pyromorphite (B1263725) in the case of lead. springerprofessional.de Other important mechanisms include ion exchange, where calcium ions in the fertilizer are substituted by heavy metal ions, and surface complexation, where metals bind to the surface of phosphate materials. researchgate.netmdpi.commdpi.com These processes effectively lock the contaminants within the soil matrix, transforming them from mobile, exchangeable forms to stable, residual forms. mdpi.com
Research has validated the efficacy of this compound in treating various contaminated materials. In one study, the combined application of this compound and biochar on cadmium-contaminated soil significantly reduced Cd uptake in cabbage. mdpi.com The treatment decreased exchangeable Cd by 45.86% and increased the stable residual Cd fraction by 22.02%. mdpi.com Another study focused on coal gangue, an industrial waste product, found that this compound was highly effective at passivating Pb, Zn, and Cu. eeer.orgeeer.org The average passivation rates were 66.4% for Pb²⁺, 56.0% for Zn²⁺, and 36.5% for Cu²⁺, successfully reducing high pollution levels to slight or non-polluted levels. eeer.orgeeer.org
Table 2: Efficacy of this compound in Heavy Metal Immobilization
| Contaminant | Matrix | Key Research Finding | Immobilization Mechanism |
|---|---|---|---|
| Cadmium (Cd) | Contaminated Soil | Combined with biochar, decreased exchangeable Cd by 45.86% and increased residual Cd by 22.02%. mdpi.com | Precipitation, Ion Exchange mdpi.com |
| Lead (Pb) | Coal Gangue | Average passivation rate of 66.4%. eeer.orgeeer.org | Precipitation of metal-phosphates (e.g., pyromorphite) researchgate.netspringerprofessional.de |
| Zinc (Zn) | Coal Gangue | Average passivation rate of 56.0%. eeer.orgeeer.org | Precipitation, Surface Complexation eeer.orgresearchgate.net |
| Copper (Cu) | Coal Gangue | Average passivation rate of 36.5%. eeer.orgeeer.org | Precipitation, Surface Complexation eeer.orgresearchgate.net |
Q & A
Q. What are the common synthesis methods for calcium superphosphate composites, and how do they influence material properties?
this compound composites are synthesized via precipitation, hydrothermal methods, or sol-gel processes. For instance, precipitation in aqueous solutions allows control over particle size and crystallinity, critical for adsorption capacity and biocompatibility . When combining with cellulose, a one-step synthesis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) ensures homogeneous distribution, enhancing thermal stability and mechanical strength . Key parameters include pH, temperature, and precursor ratios, which must be optimized to avoid phase impurities (e.g., calcium sulfate) .
Q. How can researchers validate the purity and phase composition of this compound in experimental settings?
X-ray diffraction (XRD) and wavelength-dispersive X-ray fluorescence (WDXRF) are standard for phase identification and elemental analysis. For example, WDXRF with powder pellet preparation (35 t pressure, 30 s) accurately quantifies fluorine content by calibrating against certified matrices (e.g., calcium sulfate, calcium fluoride) . Cross-validation with gravimetric or volumetric methods is recommended for phosphoric acid quantification to account for experimental errors .
Q. What experimental designs are suitable for assessing phosphate availability in soil amended with this compound?
Controlled pot trials or column leaching studies can simulate field conditions. Measure "soluble" vs. "insoluble" phosphate fractions using sequential extraction (e.g., Mehlich-3 solution). Comparative analysis with alternative phosphates (e.g., ferric or aluminum phosphate) via spectrophotometric methods (UV-Vis at 880 nm for molybdate-reactive P) quantifies bioavailability. Ensure replicates to address variability in soil heterogeneity .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in soil studies be resolved?
Discrepancies often arise from differences in soil pH, organic matter content, or extraction protocols. To reconcile
- Standardize extraction methods (e.g., 0.5M NaHCO₃ for neutral/alkaline soils vs. Bray-1 for acidic soils).
- Conduct parallel experiments with reference materials (e.g., hydroxyapatite) under identical conditions.
- Use isotopic labeling (³²P) to trace phosphate mobility and distinguish between adsorbed and precipitated phases .
Q. What strategies optimize the co-doping of this compound with cations (e.g., Zn²⁺) for enhanced functional properties?
Co-precipitation with controlled stoichiometry (e.g., Ca/(Zn+Ca) = 0.9) ensures uniform dopant incorporation. Characterize via FTIR and XRD to confirm phase purity (e.g., biphasic hydroxyapatite/β-tricalcium phosphate). Assess antibacterial activity using minimum inhibitory concentration (MIC) assays against pathogens like Staphylococcus aureus. Note that excessive Zn²⁺ (>5 wt%) may destabilize the crystal lattice, reducing solubility .
Q. How can in vitro models be designed to evaluate this compound’s osteoinductive potential?
- Cell Culture : Use osteoblast-like cells (e.g., MG-63) in α-MEM supplemented with 10% FBS.
- Proliferation Assays : MTT or Alamar Blue at 24/48/72 hours.
- Morphology : SEM imaging post-fixation (glutaraldehyde) to assess cell adhesion.
- Differentiation : Alkaline phosphatase (ALP) activity and osteocalcin ELISA at 14 days. Include controls (e.g., TCP scaffolds) and triplicate samples to ensure statistical significance .
Q. What interdisciplinary approaches assess this compound’s efficacy in reducing agricultural emissions?
Combine microbiological, chemical, and gas chromatography analyses:
- Microbial Activity : Quantify nitrifying bacteria (e.g., Nitrosomonas) via qPCR in manure treated with this compound (100 g/m² weekly).
- Gas Emissions : Use closed-chamber systems with NDIR sensors for CO₂, CH₄, and chemiluminescence for N₂O.
- Statistical Validation : Multivariate ANOVA to correlate additive concentration with emission reduction (% NH₃ inhibition) .
Methodological Challenges
Q. How should researchers address inconsistencies in reported synthesis routes for this compound?
Discrepancies (e.g., sulfuric acid vs. phosphoric acid reactions) often stem from precursor availability or industrial vs. lab-scale protocols. To validate:
Q. What advanced characterization techniques resolve amorphous vs. crystalline phase ambiguities in this compound composites?
Q. How can computational modeling enhance the design of this compound-based fertilizers?
- Geochemical Models (e.g., PHREEQC): Predict phosphate speciation in soil solutions under varying pH/Eh conditions.
- Machine Learning : Train algorithms on datasets (e.g., solubility vs. particle size) to optimize P-release kinetics.
- Molecular Dynamics : Simulate ion diffusion pathways in composite matrices to guide doping strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
